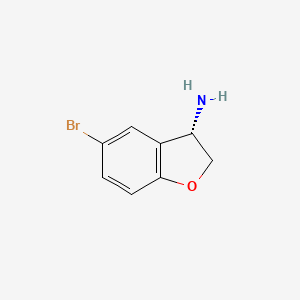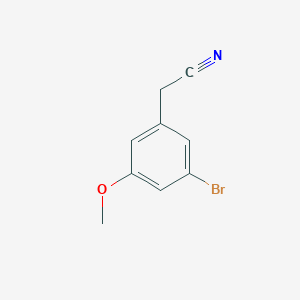
2-(Chloromethyl)morpholine
Descripción general
Descripción
2-(Chloromethyl)morpholine is an organic compound with the molecular formula C5H10ClNO It is a derivative of morpholine, where a chloromethyl group is attached to the nitrogen atom of the morpholine ring
Mecanismo De Acción
Target of Action
2-(Chloromethyl)morpholine is a morpholine derivative . Morpholines are frequently found in biologically active molecules and pharmaceuticals . .
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Morpholines, including this compound, are synthesized from 1,2-amino alcohols and related compounds . The synthesis of morpholines often involves a sequence of coupling, cyclization, and reduction reactions . .
Result of Action
Morpholine derivatives are known to exhibit a broad spectrum of biological activities, depending on their specific structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)morpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and hydrochloric acid, resulting in the formation of this compound. The reaction typically proceeds under mild conditions, with the morpholine acting as a nucleophile, attacking the electrophilic carbon of formaldehyde, followed by chlorination .
Industrial Production Methods: On an industrial scale, this compound is often produced by the chloromethylation of morpholine using chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst. This method allows for the efficient production of the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Reduction: Reduction of this compound can yield morpholine derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Major Products Formed:
Nucleophilic Substitution: Various substituted morpholine derivatives.
Oxidation: N-oxides of morpholine.
Reduction: Reduced morpholine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)morpholine has diverse applications in scientific research:
Comparación Con Compuestos Similares
Morpholine: The parent compound, which lacks the chloromethyl group.
4-(Chloromethyl)morpholine: A positional isomer with the chloromethyl group attached to the fourth position of the morpholine ring.
2-(Chloromethyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 2-(Chloromethyl)morpholine is unique due to its specific reactivity and the presence of both an ether and an amine functional group within the same molecule. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler amines or ethers .
Propiedades
IUPAC Name |
2-(chloromethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFKLRFMZMGFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)




![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)

![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)






